molecular formula C18H18FN5O3 B2817141 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 852450-75-0

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2817141
CAS No.: 852450-75-0
M. Wt: 371.372
InChI Key: PHYLWFIJSVMWBF-UHFFFAOYSA-N
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Description

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a high-purity chemical compound intended for research and development purposes. The pyrazolopyrimidinone core structure is a scaffold of significant interest in medicinal chemistry, often associated with biological activity. This particular analog incorporates a 4-fluorophenyl group and a tetrahydrofuran-derived acetamide side chain, making it a valuable intermediate for synthesizing novel chemical entities or a candidate for hit-to-lead optimization campaigns. Researchers can utilize this compound in various biochemical and pharmacological studies, including but not limited to, high-throughput screening, enzyme inhibition assays, and cellular signaling pathway analysis. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c19-12-3-5-13(6-4-12)24-17-15(9-22-24)18(26)23(11-21-17)10-16(25)20-8-14-2-1-7-27-14/h3-6,9,11,14H,1-2,7-8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYLWFIJSVMWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and β-keto esters.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or via Suzuki coupling reactions, using palladium catalysts.

    Attachment of the Tetrahydrofuran-2-yl Methyl Group: This step might involve nucleophilic substitution reactions where the tetrahydrofuran ring is introduced using alkyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine core, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring elevated temperatures and polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Structural Characteristics

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group enhances hydrophobic interactions, potentially improving binding affinity to various biological targets. The tetrahydrofuran moiety contributes to the compound's solubility and bioavailability, making it a suitable candidate for drug development.

Anticancer Activity

The primary application of this compound lies in its potential as an anticancer agent . Its ability to inhibit cyclin-dependent kinase (CDK) activity positions it as a promising candidate for targeted cancer therapies. CDKs are crucial in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. By modulating CDK activity, this compound may help control tumor growth and proliferation.

Synthesis Methodologies

The synthesis of 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through condensation reactions involving appropriate precursors.
  • Introduction of Functional Groups : Halogenation and substitution reactions are employed to introduce the fluorophenyl and tetrahydrofuran groups.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Case Study 1: Antitumor Efficacy

Research has demonstrated that compounds structurally similar to this compound exhibit potent antitumor activity against various cancer cell lines. For instance:

  • A study showed that similar pyrazolo[3,4-d]pyrimidine derivatives had IC50 values ranging from 0.021 µmol/L to 0.041 µmol/L against lung carcinoma cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships of related compounds have revealed that modifications to the pyrazolo[3,4-d]pyrimidine core significantly affect biological activity. Enhancements in potency were observed with specific substitutions on the phenyl ring .

Mechanism of Action

The mechanism by which 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The fluorophenyl group enhances binding through hydrophobic interactions and potential hydrogen bonding.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Example 83 (): Contains a chromen-4-one substituent and dimethylamino/isopropoxy groups.
  • Compound in : Replaces the tetrahydrofuran-methyl group with a trifluoromethylphenyl acetamide. The CF₃ group introduces strong electron-withdrawing effects, altering electronic distribution and binding kinetics .

Substitutions at Position 1 and 5

  • Compound 1 () : Features a phenyl group at position 1 and an ethyl carboxylate at position 3. The absence of fluorine reduces membrane permeability compared to the target compound .
  • Example 60 () : Incorporates a sulfonamide group at position 4, which may enhance solubility but reduce blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound Compound Example 83 ()
Molecular Weight ~450 g/mol (estimated) 448.33 g/mol 599.1 g/mol
Melting Point Not reported Not reported 302–304°C
Key Substituents Tetrahydrofuran-methyl Trifluoromethylphenyl Chromen-4-one, isopropoxy
Solubility Moderate (THF moiety) Low (CF₃ group) Low (aromatic dominance)

Biological Activity

The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core , characterized by:

  • A fluorophenyl group that enhances lipophilicity and potential binding affinity to biological targets.
  • An N-(tetrahydrofuran-2-yl)methyl acetamide side chain that may contribute to its pharmacokinetic properties.

The structural formula can be represented as follows:

C15H16FN5O2\text{C}_{15}\text{H}_{16}\text{F}\text{N}_{5}\text{O}_{2}

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent . The following sections detail specific findings related to its activity.

Antitumor Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of various kinases involved in cancer cell proliferation. The presence of the fluorophenyl group is believed to enhance binding to kinase active sites .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. Key observations include:

  • Substitution patterns on the pyrazolo ring significantly influence biological activity. For example, modifications at specific positions can enhance potency against targets such as Aldehyde Dehydrogenase (ALDH) isoforms, which are implicated in chemotherapy resistance .

Case Studies and Research Findings

Several studies have focused on the biological effects of similar compounds within the pyrazolo[3,4-d]pyrimidine class:

  • Inhibition of Kinases : A study reported that derivatives with similar structural motifs demonstrated IC50 values in the low micromolar range against various kinases, indicating strong inhibitory potential .
  • Anticancer Activity : In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .
  • Selectivity Profiles : Some derivatives exhibit selectivity for specific kinase subfamilies, which is advantageous for reducing off-target effects in therapeutic applications .

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound NameTarget EnzymeIC50 (µM)Biological Activity
2-(1-(4-fluorophenyl)-...)KDM4B0.083Inhibitor
Ethyl 2-[1-(4-fluorophenyl)-...]ALDH1A0.200Inhibitor
Methyl 2-(1-(4-fluorophenyl)-...)Various Kinases0.012 - 0.200Anticancer

Q & A

Q. How can researchers optimize the synthesis of this pyrazolo[3,4-d]pyrimidine derivative to improve yield and purity?

Methodological Answer: Synthesis typically involves cyclization of precursors (e.g., 4-fluorophenyl-substituted pyrazole intermediates) with chloroacetamide derivatives. Key steps include:

  • Reaction Conditions : Use triethylamine as a base in anhydrous DMF at 60–80°C to promote nucleophilic substitution .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) or recrystallization from ethanol-water mixtures improves purity .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2 equivalents of tetrahydrofuran-2-ylmethylamine) to minimize side products .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm, tetrahydrofuran methylene at δ 3.5–3.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 437.1498 for C₂₁H₂₂FN₅O₃) .
  • FTIR : Detect carbonyl stretches (C=O at 1680–1700 cm⁻¹) and amide bonds (N-H at 3300 cm⁻¹) .

Q. What preliminary assays are recommended to screen its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays with ATP competitive inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Evaluate in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How to resolve contradictions in structure-activity relationship (SAR) data across analogs?

Methodological Answer:

  • Comparative Analysis : Compare substituent effects using analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl) in enzymatic assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to tetrahydrofuran methyl vs. trifluoromethoxy groups .
  • Meta-Analysis : Aggregate data from analogs (Table 1) to identify conserved pharmacophores .

Q. Table 1. SAR of Pyrazolo[3,4-d]pyrimidine Derivatives

Substituent (R)Target Enzyme (IC₅₀, nM)Selectivity Index (vs. Normal Cells)
4-Fluorophenyl (this compound)EGFR: 12.3 ± 1.58.7
4-ChlorophenylEGFR: 18.9 ± 2.15.2
TrifluoromethoxyVEGFR2: 9.8 ± 0.912.4

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite Identification : Use liver microsomes + LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at tetrahydrofuran) .
  • Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability if poor solubility is observed .

Q. What strategies validate target engagement in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts in lysates .
  • Knockdown/Rescue Experiments : Use siRNA to silence EGFR/VEGFR and assess compound efficacy restoration .
  • SPR Biosensing : Quantify binding kinetics (kₐₙ/kₒff) to recombinant kinases .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

Methodological Answer:

  • Mechanistic Profiling : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. autophagy pathways) .
  • Resistance Testing : Culture resistant clones (via prolonged exposure) and screen for ABC transporter upregulation .
  • 3D Spheroid Models : Compare 2D vs. 3D efficacy to mimic in vivo tumor microenvironments .

Key Notes for Experimental Design

  • Control Groups : Include analogs (e.g., 4-methoxyphenyl derivatives) to isolate substituent-specific effects .
  • Reproducibility : Standardize solvent batches (e.g., anhydrous DMF from Sigma-Aldrich) to minimize variability .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., dose-limiting toxicity thresholds) .

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